1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea
Description
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic small molecule featuring a urea backbone linking two aromatic systems: a 2-methoxyphenyl group and a 3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl moiety. The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocycle known for its role in kinase inhibition, as seen in drugs like ponatinib (a Bcr-Abl inhibitor) .
Properties
IUPAC Name |
1-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-28-18-9-4-3-8-16(18)24-21(27)22-15-7-5-6-14(12-15)17-13-26-19(23-17)10-11-20(25-26)29-2/h3-13H,1-2H3,(H2,22,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNITZPCDCSEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=CC=C3)NC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the methoxy groups on the phenyl rings can be done using methoxylation reactions.
Urea formation: The final step involves the reaction of the substituted imidazo[1,2-b]pyridazine with an isocyanate or a urea derivative under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Comparative Analysis
Heterocyclic Core Diversity
- Imidazo[1,2-b]pyridazine (Target Compound): This core offers a rigid, planar structure with three nitrogen atoms, favoring interactions with kinase ATP-binding pockets.
- Imidazo[1,2-a]pyrimidine (Compound 11a): The pyrimidine ring introduces an additional nitrogen, enhancing hydrogen-bonding capacity. Compound 11a’s benzimidazole substituent may confer dual-targeting (e.g., kinase and DNA intercalation), unlike the target compound’s simpler phenyl groups .
- 1,3,5-Triazine (IJCER): Triazine derivatives prioritize metabolic stability due to their symmetric structure. However, the absence of fused heterocycles may limit kinase affinity compared to the target compound .
Substituent Effects
- Methoxy Groups: The target compound’s 6-methoxy and 2-methoxyphenyl groups likely reduce oxidative metabolism (vs. ponatinib’s trifluoromethyl group, which enhances electronegativity and binding). In EP Example 5 compounds, trifluoromethoxy groups improve lipophilicity and target residence time .
- Urea Linkage: The urea moiety in the target compound and EP Example 5 derivatives serves as a hinge binder in kinase inhibitors. However, the triazine-thiourea derivatives (IJCER) replace urea with thiourea, which may alter hydrogen-bonding strength and toxicity profiles .
Biological Activity
1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its complex structure, characterized by an imidazo[1,2-b]pyridazine core and methoxy substituents, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea is C21H22N4O3, with a molecular weight of approximately 389.4 g/mol. The structural characteristics contribute to its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea |
| Molecular Formula | C21H22N4O3 |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 1060293-64-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cellular pathways. The imidazo[1,2-b]pyridazine core allows the compound to bind at active sites of enzymes, inhibiting their activity and modulating various biological processes. Key interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, potentially influencing signal transduction pathways.
Biological Activity
Research indicates that compounds with an imidazo[1,2-b]pyridazine core exhibit significant biological activities. Specific findings related to 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea include:
- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects against viral infections.
- Antitumor Potential : The unique structure enhances binding affinity for cancer-related targets, suggesting potential applications in oncology.
Case Studies
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In Vitro Studies : In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating effective concentration ranges for therapeutic applications.
Cell Line IC50 (µM) A549 (Lung) 5.0 MCF7 (Breast) 4.5 HeLa (Cervical) 6.0 - Mechanistic Insights : Studies utilizing molecular docking simulations indicated that the compound binds effectively to target proteins involved in cell proliferation and survival pathways.
Synthesis and Optimization
The synthesis of 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea typically involves multi-step organic reactions. Optimizations in these synthetic routes can enhance yields and purity:
- Formation of the Imidazo[1,2-b]pyridazine Core : Cyclization reactions are conducted under controlled conditions.
- Functionalization : Subsequent reactions introduce methoxy and phenyl groups.
Q & A
Q. What are the typical synthetic routes and critical reaction conditions for preparing 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(2-methoxyphenyl)urea?
Methodological Answer: The synthesis involves multi-step processes:
Formation of the imidazo[1,2-b]pyridazine core : Start with a 6-methoxypyridazine derivative. Cyclization using dehydrating agents like POCl₃ or acetic anhydride under reflux conditions is common .
Coupling to the phenyl ring : The imidazo[1,2-b]pyridazine intermediate is attached to a substituted phenyl group via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Potassium carbonate (K₂CO₃) in DMF is often used to facilitate this step .
Urea moiety introduction : React the intermediate with 2-methoxyphenyl isocyanate in anhydrous THF at 0–5°C to form the urea linkage. Purification via column chromatography (e.g., silica gel, EtOAc/hexanes gradient) ensures high yield (>70%) and purity (>95%) .
Key Considerations : Optimize reaction time (6–24 hours) and temperature (70–120°C) to avoid side products like over-oxidation of the methoxy group .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm) and urea NH protons (δ 8.5–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 432.1542 for C₂₂H₂₁N₅O₃) .
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%). Retention time (~8.2 minutes) should match standards .
Validation : Compare spectral data with structurally analogous compounds (e.g., triazolopyridazines ).
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
Methodological Answer :
- Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values <10 µg/mL indicate potency) .
- Enzyme Inhibition Assays : Target kinases (e.g., Bcr-Abl) via ADP-Glo™ kinase assays. IC₅₀ values <100 nM suggest therapeutic potential .
- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., K562 leukemia cells). Compare IC₅₀ values with reference inhibitors like Ponatinib .
Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only blanks.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Methodological Answer :
- Modify Substituents :
- Replace the 6-methoxy group on the imidazo[1,2-b]pyridazine with halogens (Cl, F) to enhance lipophilicity and target binding .
- Vary the methoxyphenyl urea moiety (e.g., 3-chloro vs. 4-fluoro) to assess steric/electronic effects .
- Assay Design :
- Test derivatives in parallel against primary targets (e.g., kinases) and off-targets (e.g., cytochrome P450 enzymes) to balance potency and selectivity .
- Use molecular docking (AutoDock Vina) to predict binding affinities to ATP-binding pockets .
Data Analysis : Apply multivariate regression to correlate substituent properties (logP, polar surface area) with bioactivity .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., divergent IC₅₀ values across studies)?
Methodological Answer :
- Standardize Assay Conditions :
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA) to identify outliers .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phosphorylation status of downstream targets like STAT5) .
Q. How can researchers investigate the metabolic stability and degradation pathways of this compound?
Methodological Answer :
- In Vitro Stability Studies :
- Plasma Stability : Incubate compound in rat plasma (37°C, pH 7.4) for 24 hours. Use LC-MS/MS to quantify remaining parent compound and metabolites (e.g., N-demethylation products) .
- Hepatic Microsomes : Identify CYP450-mediated oxidation using NADPH-supplemented human liver microsomes. Monitor formation of hydroxylated derivatives .
- Degradation Pathways :
Q. What computational tools are effective for predicting binding modes and off-target interactions?
Methodological Answer :
- Molecular Dynamics (MD) Simulations :
- Simulate ligand-receptor complexes (e.g., Bcr-Abl kinase) for 100 ns using AMBER or GROMACS. Analyze binding free energy (MM-PBSA) to identify critical residues (e.g., Glu481, Met318) .
- Off-Target Screening :
- Use SwissTargetPrediction or SEA server to rank potential off-targets. Validate via thermal shift assays (TSA) to detect protein-ligand stabilization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
